endo-BCN-PEG2-acid
endo-BCN-PEG2-acid
endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with carboxylic acid in the terminal. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide-tagged biomolecules.
Brand Name:
Vulcanchem
CAS No.:
1993134-72-7
VCID:
VC0527122
InChI:
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
SMILES:
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Molecular Formula:
C18H27NO6
Molecular Weight:
353.42
endo-BCN-PEG2-acid
CAS No.: 1993134-72-7
Inhibitors
VCID: VC0527122
Molecular Formula: C18H27NO6
Molecular Weight: 353.42
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1993134-72-7 |
---|---|
Product Name | endo-BCN-PEG2-acid |
Molecular Formula | C18H27NO6 |
Molecular Weight | 353.42 |
IUPAC Name | 3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? |
Standard InChIKey | IAUAMLUNAMJRHF-UHFFFAOYSA-N |
SMILES | C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 |
Appearance | Solid powder |
Description | endo-BCN-PEG2-acid is a PEG derivative containing a BCN group with carboxylic acid in the terminal. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide-tagged biomolecules. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | endo-BCN-PEG2-acid |
Reference | 1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550. 2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417. 3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016. 4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129. 5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546. |
PubChem Compound | 75412403 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume